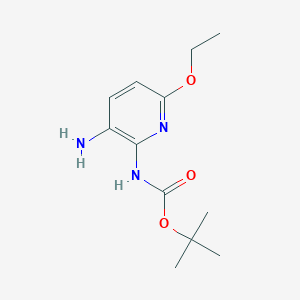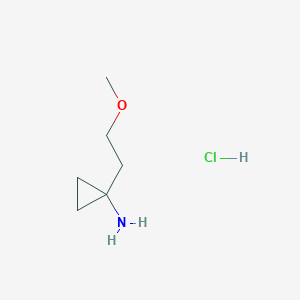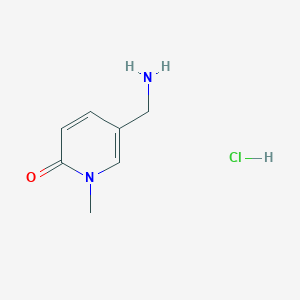
(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
“(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1220039-66-6. It has a molecular weight of 253.3 and its molecular formula is C12H19N3O3 . It is a brown solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O3/c1-5-17-9-7-6-8 (13)10 (14-9)15-11 (16)18-12 (2,3)4/h6-7H,5,13H2,1-4H3, (H,14,15,16) . The InChI code provides a detailed description of the molecule’s structure, including the positions of atoms and the connectivity between them.Applications De Recherche Scientifique
Medicinal Applications
Pyridine derivatives are known for their significant role in medicinal chemistry, with applications as anticonvulsant, antimicrobial, anticancer, and antidiabetic agents. Given the structural similarity, “(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester” could potentially be explored for similar medicinal uses .
Therapeutic Applications
These compounds have been reported to possess therapeutic properties such as antihypertensive and antiulcer effects. Research into the specific compound may uncover similar therapeutic benefits .
Chemosensing Applications
Pyridine derivatives play an important role in chemosensing due to their ability to bind with various substances. This suggests that the compound could be useful in developing new chemosensors .
Biological Significance
The biological significance of pyridine derivatives is well-documented, with some compounds showing antibacterial properties. This indicates potential for “(3-Amino-6-ethoxy-pyridin-2-yl)-carbamic acid tert-butyl ester” in antibacterial research .
Synthesis of Bioactive Ligands
Pyridine derivatives are used to synthesize bioactive ligands which can act as efficient chemosensors. There’s a possibility that the compound could serve as a precursor or ligand in such syntheses .
Organic Synthesis Intermediates
Some pyridine derivatives are useful intermediates in organic synthesis. The compound could be investigated for its utility as an intermediate in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
tert-butyl N-(3-amino-6-ethoxypyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-5-17-9-7-6-8(13)10(14-9)15-11(16)18-12(2,3)4/h6-7H,5,13H2,1-4H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZCIGYDZLPXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)
![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)
![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)

![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)


